molecular formula C11H15NO3 B8524109 Ethyl 2-(2-methoxyphenylamino)acetate CAS No. 69825-50-9

Ethyl 2-(2-methoxyphenylamino)acetate

Cat. No. B8524109
Key on ui cas rn: 69825-50-9
M. Wt: 209.24 g/mol
InChI Key: ZTMOEWCQFSDPFB-UHFFFAOYSA-N
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Patent
US05705504

Procedure details

To a cooled (0° C.) solution of 2-methoxyaniline (13.2 g, 0.108 mol) in CHCl3 (100 mL) was added ethyl bromoacetate (6 mL, 0.05 mol) and the mixture was stirred at room temperature overnight. The resulting solution was washed with 0.5N NaOH and the organic phase was concentrated to a crude product. This was purified by chromatography on silica gel (hexane-EtOAc, 10%) to afford ethyl N-(2-methoxyphenyl)aminoacetate (4.2 g, 40%). This compound was dissolved in MeOH (80 mL), a solution of K2CO3 (4.4 g) in H2O (50 mL) was added and the mixture was refluxed overnight. MeOH was removed and the resulting aqueous solution was extracted with hexane. The aqueous phase was acidified with 5N HCl and extracted with CHCl3 (3×). Evaporation of the solvent afforded the title compound.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with 0.5N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated to a crude product
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel (hexane-EtOAc, 10%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=CC=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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